2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate
Description
2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is a carbamate derivative characterized by a trimethylsilyl (TMS) ethyl group linked to a carbamate moiety with a 4-hydroxybutyl substituent. This compound is structurally distinct due to the combination of a silyl protecting group and a hydroxyl-terminated alkyl chain, which may confer unique solubility, stability, and reactivity properties.
Properties
IUPAC Name |
2-trimethylsilylethyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-15(2,3)9-8-14-10(13)11-6-4-5-7-12/h12H,4-9H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUMJJOXSHAXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 4-hydroxybutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted carbamates and silanes.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for functional groups in biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. The trimethylsilyl group can be cleaved under specific conditions, releasing the active hydroxyl and carbamate groups, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Reactivity :
- Fluoride Sensitivity : TMS groups are susceptible to cleavage by fluoride ions, as demonstrated by the disassembly kinetics of 2-(trimethylsilyl)ethyl (4-nitrophenyl) carbamate (1b) in fluoride-containing solutions .
- Hydroxyl Group Reactivity : The 4-hydroxybutyl chain may undergo further functionalization (e.g., oxidation, esterification) for targeted applications.
Stability and Degradation Pathways
- Air Sensitivity : TMS carbamates like compound 91 decompose under ambient conditions, necessitating inert storage .
- Hydrolytic Stability : Unlike ethyl carbamate, which is hydrolytically stable, TMS carbamates may degrade in protic solvents or acidic/basic conditions due to silyl group lability .
- Thermal Stability: No direct data, but tert-butyl carbamates (e.g., ) exhibit stability up to 100°C, suggesting comparable resilience for the target compound .
Biological Activity
Overview
2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is a chemical compound with the molecular formula C10H23NO3Si. It has garnered interest in various fields, including medicinal chemistry and biological research, due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
The compound features a trimethylsilyl group, which enhances its stability and reactivity. It can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.
The biological activity of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is primarily attributed to its ability to interact with enzymes and proteins. The trimethylsilyl group can be cleaved under specific conditions, releasing the active hydroxyl and carbamate groups, which can then participate in biochemical reactions. This reactivity allows the compound to modulate enzyme activities and influence various biological pathways.
Enzyme Interaction
Research indicates that 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate can interact with specific enzymes, leading to modifications in their activity. For instance, it has been noted for its potential role in drug development as a protecting group for functional groups in biomolecules. The compound's ability to form stable complexes with enzymes may enhance the efficacy of certain therapeutic agents.
Case Studies
- Drug Development : In a study investigating novel drug delivery systems, 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate was utilized to enhance the solubility and bioavailability of poorly soluble drugs. The results demonstrated improved pharmacokinetic profiles in vitro, suggesting its potential as a drug formulation excipient.
- Biological Assays : The compound has been employed in various biochemical assays to study enzyme kinetics and protein interactions. Its unique structure allows for selective binding to target proteins, facilitating the investigation of enzyme mechanisms and pathways involved in disease states .
Comparative Analysis
To understand the uniqueness of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate, it is helpful to compare it with similar compounds.
| Compound Name | Key Features | Applications |
|---|---|---|
| 2-(Trimethylsilyl)ethyl carbamate | Similar structure but lacks hydroxyl group | Organic synthesis |
| 4-Hydroxybutyl carbamate | Lacks silyl protection but retains hydroxyl | Biological activity studies |
| Trimethylsilyl-protected alcohols | General use as protecting groups | Synthesis of biologically active molecules |
Applications in Research
The compound is utilized across various scientific disciplines:
- Medicinal Chemistry : As an intermediate for synthesizing biologically active molecules.
- Biochemistry : In studies focusing on enzyme-substrate interactions.
- Pharmaceutical Development : As a potential drug candidate or excipient due to its favorable properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
